molecular formula C11H13ClOS B14072247 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one

Cat. No.: B14072247
M. Wt: 228.74 g/mol
InChI Key: VWGAPBNQVPNVSQ-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS This compound is characterized by the presence of a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves the chloromethylation of a precursor compound, followed by the introduction of the methylthio group. One common method involves the reaction of 2-(methylthio)benzaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thioethers

Scientific Research Applications

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one
  • 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one

Uniqueness

1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and methylthio groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13ClOS/c1-8(13)5-10-6-11(14-2)4-3-9(10)7-12/h3-4,6H,5,7H2,1-2H3

InChI Key

VWGAPBNQVPNVSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC)CCl

Origin of Product

United States

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